2,4,6-Trimethylaniline
Overview
Description
2,4,6-Trimethylaniline: is an organic compound with the molecular formula C₉H₁₃N . It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical compounds . This compound is also known by other names such as Aminomesitylene , Mesitylamine , and Mesidine .
Mechanism of Action
Target of Action
2,4,6-Trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is of commercial interest as a precursor to dyes It is known to be hazardous, affecting the respiratory system .
Mode of Action
The compound is used in the synthesis of a variety of bulky ligands . It undergoes a condensation reaction with glyoxal to prepare glyoxal-bis(mesitylimine), a yellow solid . This diimine is a useful precursor to popular N-heterocyclic carbene (NHC) ligands, including IMes . N-heterocyclic carbenes, as found in the 2nd generation Grubbs’ catalyst, are also prepared from this compound .
Biochemical Pathways
Its role as a precursor to dyes and its use in the synthesis of nhc ligands suggest that it may be involved in various chemical reactions and synthesis pathways .
Pharmacokinetics
Its physical properties such as a density of 0963 g/mL, a melting point of -49 °C, and a boiling point of 233 °C can influence its bioavailability and pharmacokinetics.
Result of Action
It is known to be hazardous, with acute toxicity upon inhalation, dermal contact, and oral ingestion . It can cause skin and eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its physical properties, such as its boiling and melting points, suggest that temperature can affect its state and therefore its reactivity . Additionally, its hazardous nature indicates that safety measures should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with enzymes such as glyoxalase and various proteins involved in the detoxification processes. The compound undergoes condensation reactions with glyoxal to form glyoxal-bis(mesitylimine), which is a precursor to N-heterocyclic carbene ligands . These interactions are essential for the formation of stable complexes used in catalysis and other biochemical applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression related to detoxification and stress response pathways . Additionally, this compound impacts cellular metabolism by interacting with enzymes involved in the breakdown and synthesis of organic molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For instance, its interaction with glyoxal leads to the formation of diimine ligands, which are crucial for various catalytic processes . These interactions result in changes in gene expression and enzyme activity, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities . These changes are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, but higher doses can lead to toxic effects, including liver damage and changes in blood parameters . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become significant. These findings are essential for determining safe exposure levels in both laboratory and industrial settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the detoxification of aromatic amines. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and breakdown . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems and its potential impact on cellular functions.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylaniline is typically synthesized through the selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by the reduction of the resulting nitro group to the aniline . The nitration process involves the use of mixed acids, such as sulfuric acid and nitric acid, at controlled temperatures to ensure selective nitration . The nitro compound is then reduced using catalytic hydrogenation, often with a nickel catalyst, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route. Mesitylene is nitrated using a mixture of sulfuric acid and nitric acid, and the resulting nitro compound is reduced using iron powder and hydrochloric acid . This method is cost-effective and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine group in this compound.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts is common.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,4,6-Trimethylaniline has several scientific research applications, including:
Comparison with Similar Compounds
- 2,6-Diisopropylaniline
- 4,N,N-Trimethylaniline
- 2,4,6-Trimethylbenzenamine
Comparison: 2,4,6-Trimethylaniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo . Compared to 2,6-Diisopropylaniline, it has smaller substituents, which can affect steric hindrance and reaction outcomes . The presence of three methyl groups in this compound also makes it distinct from other aniline derivatives, impacting its chemical properties and applications .
Properties
IUPAC Name |
2,4,6-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPRPSXBZNOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Related CAS |
6334-11-8 (hydrochloride) | |
Record name | 2,4,6-Trimethylaniline | |
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DSSTOX Substance ID |
DTXSID5043847 | |
Record name | 2,4,6-Trimethylaniline | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline] | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-Trimethylaniline | |
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Boiling Point |
450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-TRIMETHYLANILINE | |
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Solubility |
Insoluble in water | |
Record name | 2,4,6-TRIMETHYLANILINE | |
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Density |
0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-TRIMETHYLANILINE | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 2,4,6-Trimethylaniline | |
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Color/Form |
Liquid | |
CAS No. |
88-05-1 | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-Trimethylaniline | |
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Record name | 2,4,6-Trimethylaniline | |
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Record name | Benzenamine, 2,4,6-trimethyl- | |
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Record name | 2,4,6-Trimethylaniline | |
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Record name | 2,4,6-trimethylaniline | |
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Record name | MESIDINE | |
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Record name | 2,4,6-TRIMETHYLANILINE | |
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Melting Point |
23 °F (EPA, 1998), -5 °C | |
Record name | ANILINE, 2,4,6-TRIMETHYL- | |
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Record name | 2,4,6-TRIMETHYLANILINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-trimethylaniline?
A1: this compound has the molecular formula C9H13N and a molecular weight of 135.21 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Various spectroscopic techniques can be employed, including:
- NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , ]
- IR Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. [, ]
- Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, aiding in structural elucidation and analysis. [, ]
Q3: Is this compound compatible with polymeric materials?
A: Yes, this compound can be incorporated into polyimide membranes. Research shows enhanced gas permeability with these membranes, making them potentially useful for gas separation applications. []
Q4: Can this compound participate in catalytic reactions?
A4: Yes, this compound plays a role in several catalytic processes. For example:
- It acts as a substrate in cobalt Schiff base complex-catalyzed oxidations with tert-butyl hydroperoxide, yielding nitrobenzene derivatives and 4-(tert-butylperoxy)-2,5-cyclohexadien-1-imines. []
- It's involved in the synthesis of 3-(mesitylthio)-1H-1,2,4-triazole using a continuous-flow reactor. []
Q5: How do structural modifications of this compound influence its reactivity?
A5: Substitutions on the aromatic ring significantly impact reactivity. For instance:
- The presence of bulky substituents, like tert-butyl groups, at the 2- and 6-positions can hinder certain reactions and influence the product distribution in catalytic oxidations. []
- Introducing electron-withdrawing groups like chlorine at the 2-position can lead to the formation of N-thiosulfinylaniline derivatives. []
Q6: What are the known toxicological effects of this compound?
A6: Studies indicate that this compound exhibits toxicity in animal models:
- Long-term dietary administration in rats led to the development of tumors in various tissues, including cirrhosis of the liver. []
- It induced both mammosomatotrophic and inactive transplantable pituitary tumors in rats. [, ]
Q7: Are there any specific safety concerns regarding this compound exposure?
A: Given its genotoxic and carcinogenic potential in animal studies [, ], handling this compound requires caution and appropriate safety measures to minimize exposure risks.
Q8: How can this compound be quantified in biological samples?
A: Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC/MS) enables the detection and quantification of this compound in biological fluids like urine, blood, and milk. []
Q9: Can this compound be analyzed in hair samples?
A: Yes, a GC/MS method has been developed for analyzing this compound in hair fibers. This method can differentiate dyed hair by detecting and quantifying oxidation hair-dye components, including this compound. []
Q10: What research tools are valuable for studying this compound?
A10: Several resources aid research on this compound:
- Spectroscopic techniques (NMR, IR, Mass Spectrometry): Essential for structural characterization and reaction monitoring. [, , , , , , , ]
- Chromatographic methods (GC, HPLC): Used to separate and quantify this compound in complex mixtures. [, , ]
- Computational chemistry software: Allows for modeling molecular properties, reaction mechanisms, and predicting potential biological activities. []
Q11: What are some historical milestones in research related to this compound?
A: Early research primarily focused on characterizing its chemical properties and reactivity. Subsequent studies explored its toxicological profile, revealing carcinogenic effects in animal models. [, ] More recently, the focus has shifted towards understanding its catalytic potential and application in material science. [, , ]
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